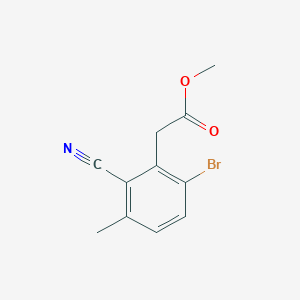
Methyl 6-bromo-2-cyano-3-methylphenylacetate
描述
Methyl 6-bromo-2-cyano-3-methylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-cyano-3-methylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-3-methylphenylacetic acid. This is followed by esterification to introduce the methyl ester group. The reaction conditions often include:
Bromination: Using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to selectively brominate the aromatic ring.
Esterification: Reacting the brominated acid with methanol (CH₃OH) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl 6-bromo-2-cyano-3-methylphenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Nucleophilic Substitution: Formation of 6-azido-2-cyano-3-methylphenylacetate.
Reduction: Formation of 6-bromo-2-amino-3-methylphenylacetate.
Hydrolysis: Formation of 6-bromo-2-cyano-3-methylphenylacetic acid.
科学研究应用
Methyl 6-bromo-2-cyano-3-methylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 6-bromo-2-cyano-3-methylphenylacetate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the cyano group is converted to an amine through the transfer of electrons from the reducing agent.
相似化合物的比较
Methyl 6-bromo-2-cyano-3-methylphenylacetate can be compared to other similar compounds such as:
Methyl 6-chloro-2-cyano-3-methylphenylacetate: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.
Methyl 6-bromo-2-cyano-3-ethylphenylacetate: Similar structure but with an ethyl group instead of a methyl group, influencing its steric properties and reactivity.
Methyl 6-bromo-2-amino-3-methylphenylacetate:
属性
IUPAC Name |
methyl 2-(6-bromo-2-cyano-3-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-4-10(12)8(9(7)6-13)5-11(14)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVQEZXXCHYKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)CC(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B1416888.png)
amine](/img/structure/B1416889.png)
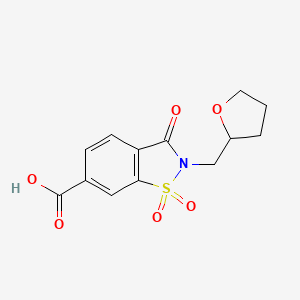
![5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine](/img/structure/B1416892.png)

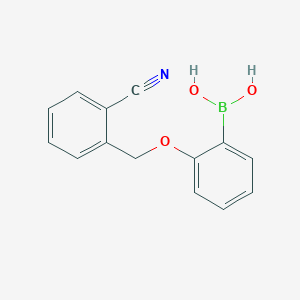
![[3-(Cyclohexyloxy)phenyl]boronic acid](/img/structure/B1416896.png)
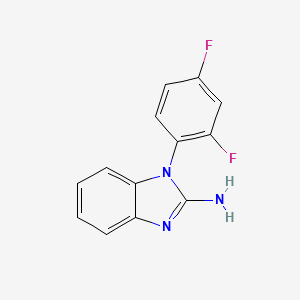

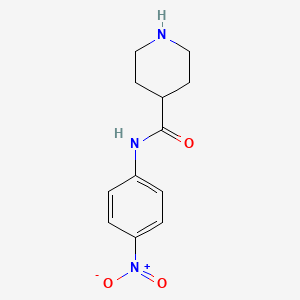
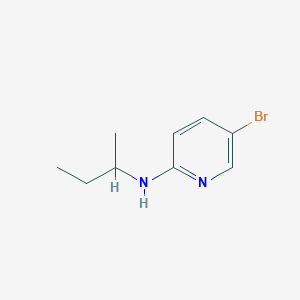
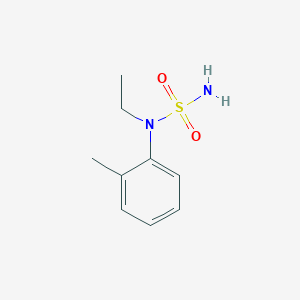
![N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide](/img/structure/B1416909.png)
![2-Oxa-7-thiaspiro[4.4]nonane-1,3-dione](/img/structure/B1416911.png)
